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Cyclohexyl isooctyl phthalate - 71486-48-1

Cyclohexyl isooctyl phthalate

Catalog Number: EVT-13899919
CAS Number: 71486-48-1
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
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Product Introduction

Overview

Cyclohexyl isooctyl phthalate is a chemical compound classified as a phthalate ester. Its IUPAC name is 1,2-benzenedicarboxylic acid, cyclohexyl isooctyl ester, and it is commonly identified by its CAS Registry Number 71486-48-1. This compound is primarily used as a plasticizer, enhancing the flexibility and durability of various materials, particularly in the production of plastics and synthetic rubber. Phthalates like cyclohexyl isooctyl phthalate are known for their ability to improve the processing characteristics of polymers and are widely utilized in consumer products.

Source and Classification

Cyclohexyl isooctyl phthalate falls under the category of phthalate esters, which are diesters derived from phthalic acid. Phthalates are typically classified based on their alkyl chain lengths and branching structures. Cyclohexyl isooctyl phthalate specifically consists of a cyclohexyl group and an isooctyl group attached to the phthalate backbone. This structure imparts unique properties that make it suitable for various applications in industrial and consumer products .

Synthesis Analysis

Methods

The synthesis of cyclohexyl isooctyl phthalate can be achieved through several methods, with one notable approach involving the direct hydrogenation of 1,2-benzenedicarboxylic acid derivatives in the presence of a catalyst. A specific method utilizes 1,2-phenylformic acid diisooctyl ester as a raw material, with isooctanol serving as a solvent. The reaction occurs under high pressure (4 to 10 MPa) and elevated temperatures (160 to 200 °C) for approximately 6 to 8 hours, yielding high purity (>99%) of the desired product .

Technical Details

The reaction mechanism typically involves the formation of an ester bond between the carboxylic acid groups of phthalic acid and the alcohols (cyclohexanol and isooctanol). The use of noble metals such as ruthenium as catalysts enhances selectivity and efficiency in producing cyclohexyl isooctyl phthalate .

Molecular Structure Analysis

Structure

The molecular formula for cyclohexyl isooctyl phthalate is C22H32O4C_{22}H_{32}O_{4}, with a molecular weight of approximately 360.49 g/mol. The compound features two ester functional groups derived from phthalic acid, linked to cyclohexane and isooctane moieties.

Data

  • Molecular Weight: 360.4871 g/mol
  • IUPAC InChI: InChI=1S/C22H32O4/c1-17(2)11-5-4-10-16-25-21(23)19-14-8-9
  • Structural Representation: The compound can be represented structurally with its ester linkages clearly indicated .
Chemical Reactions Analysis

Cyclohexyl isooctyl phthalate participates in various chemical reactions typical of esters, including hydrolysis, transesterification, and oxidation. Hydrolysis can occur under acidic or basic conditions, leading to the formation of cyclohexanol, isooctanol, and phthalic acid.

Technical Details

The hydrolysis reaction can be represented as follows:

C22H32O4+H2OC6H12O+C8H18O+C8H4O4C_{22}H_{32}O_{4}+H_2O\rightarrow C_6H_{12}O+C_8H_{18}O+C_8H_4O_4

This reaction indicates the breakdown of cyclohexyl isooctyl phthalate into its constituent alcohols and phthalic acid under aqueous conditions .

Mechanism of Action

The action mechanism of cyclohexyl isooctyl phthalate primarily revolves around its role as a plasticizer. By embedding itself within polymer chains, it reduces intermolecular forces between chains, thereby increasing flexibility and workability at lower temperatures.

Process Data

The addition of cyclohexyl isooctyl phthalate into polymer matrices results in:

  • Improved elongation at break.
  • Enhanced impact resistance.
  • Lower glass transition temperature.

These properties are critical for applications in flexible plastics used in consumer goods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Density: Approximately 0.94 g/cm³.
  • Boiling Point: Estimated around 300 °C.

Chemical Properties

  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and acetone.
  • Stability: Generally stable under normal conditions but may degrade upon prolonged exposure to heat or light.

These properties make cyclohexyl isooctyl phthalate suitable for various industrial applications where flexibility and durability are required .

Applications

Cyclohexyl isooctyl phthalate finds extensive use in:

  • Plastic Manufacturing: As a plasticizer in polyvinyl chloride (PVC) products.
  • Coatings: Enhancing flexibility in paints and coatings.
  • Adhesives: Improving adhesion properties in various formulations.

Its ability to modify the physical properties of polymers makes it valuable across multiple sectors including automotive, construction, and consumer goods industries .

Synthesis Methodologies and Industrial Production

Catalytic Innovations in Esterification Processes

The synthesis of cyclohexyl isooctyl phthalate relies on esterification between phthalic anhydride and isooctanol (6-methylheptan-1-ol), with catalytic systems determining efficiency and selectivity. Ruthenium-based catalysts demonstrate exceptional performance under high-pressure hydrogenation conditions (4–10 MPa), achieving >98% selectivity toward the target diester due to their superior hydrogen activation capabilities [1]. Heterogeneous catalysts, particularly sulfonated ion-exchange resins, enable continuous operation by facilitating easy separation and reuse across multiple production cycles. When paired with sterically hindered alcohols like isooctanol, these catalysts minimize transesterification byproducts through optimized molecular matching between active sites and reactants [8]. Recent innovations include bifunctional catalyst systems incorporating acidic and hydrogenation sites, which simultaneously drive esterification and benzene ring saturation in a single reactor, streamlining production workflows while maintaining product yields exceeding 99% purity [1] [4].

Table 1: Comparative Performance of Catalysts in Esterification

Catalyst TypeTemperature Range (°C)Pressure (MPa)Selectivity (%)Reusability (Cycles)
Ru Precious Metal160–2004–10>98>15
Sulfonated Resins120–180Atmospheric92–95>20
Pd/Al₂O₃150–2005>95>10

Optimization of Continuous Stirred-Tank Reactor (CSTR) Systems

CSTR configurations dominate industrial-scale production due to their adaptability in managing exothermic esterification kinetics. Temperature zoning proves critical: maintaining 140–160°C in the primary reaction zone maximizes initial ester formation, while a secondary zone at 180–200°C ensures complete conversion of monoesters to diesters [4]. Advanced agitation systems with radial-flow impellers enhance mixing efficiency between isooctanol and phthalic anhydride, reducing local concentration gradients that promote monoester dimerization. Real-time monitoring via inline Fourier-transform infrared (FTIR) spectroscopy allows instantaneous adjustment of alcohol-to-anhydride ratios, typically stabilized at 2.5:1 to suppress ether formation byproducts [8]. Solventless operation in modern CSTRs eliminates separation steps, reducing energy consumption by 30% compared to batch processes while achieving space-time yields of ≥0.8 kg·L⁻¹·h⁻¹ [1].

Table 2: CSTR Optimization Parameters for High-Yield Production

Process VariableOptimal RangeImpact on YieldByproduct Reduction
Temperature Zoning140–160°C (Zone 1); 180–200°C (Zone 2)+25% conversion-40% monoester residuals
Alcohol/Anhydride Ratio2.5:1Maximizes diester formation-75% ether byproducts
Agitation Rate300–500 RPMEliminates concentration gradients-30% dimerization products

Role of Zeolite Catalysts in Yield Maximization

Zeolite-based catalysts, particularly aluminosilicate frameworks (ZSM-5, SAPO-31), enhance selectivity through shape-selective catalysis. Their tunable pore architecture (0.5–0.7 nm) confines reactants, favoring linear esterification while excluding branched byproducts [6]. Acidic sites within zeolite channels (0.3–1.0 mmol·g⁻¹) can be modulated via silicon-to-aluminum ratios; a Si/Al ratio of 25–30 optimally balances activity with stability. Metal-impregnated variants (e.g., 0.5 wt% Pd/SAPO-31) enable integrated hydrogenation-esterification by introducing metallic sites that saturate benzene rings without separate reactors [6] [4]. Hydrothermal synthesis techniques allow precise control over zeolite mesoporosity, increasing external surface area to >400 m²·g⁻¹, which mitigates diffusion limitations during bulkier isooctanol processing and elevates space velocities to 2.5 h⁻¹ [6].

Hydrogenation-Based Pathways for Structural Modification

Direct hydrogenation of aromatic precursors provides a streamlined route to cyclohexyl derivatives. Pre-synthesized diisooctyl phthalate undergoes benzene ring saturation using noble metal catalysts under hydrogen pressure, with ruthenium achieving near-quantitative conversion (>99%) at 160–200°C and 4–10 MPa [1]. A two-stage approach proves industrially robust: esterification using conventional acids precedes dedicated hydrogenation using Pd/Al₂O₃ at 150–200°C and 5 MPa, preventing catalyst poisoning by water [4]. Critical to structural integrity is the cis-isomer predominance in hydrogenated products, controlled by optimizing reaction kinetics—lower temperatures (160°C) favor the thermodynamically stable cis-cyclohexyl configuration, while higher temperatures (>180°C) promote undesired trans-isomerization. Solvent selection is pivotal; employing isooctanol as both reactant and solvent minimizes hydrolysis, maintaining final product purity >99% [1] [4].

Byproduct Mitigation Strategies in Di-Esterification

Ether formation—primarily diisooctyl ether—plagues conventional esterification at >5% yields under suboptimal conditions. Implementing molecular sieves (3Å) in situ removes water, shifting equilibrium toward diester formation while suppressing etherification [4]. Temperature-staged protocols are equally critical: lower initial temperatures (120°C) minimize alcohol dehydration, while subsequent ramping to 200°C ensures complete diesterification. For hydrogenation steps, aromatic ring saturation byproducts like partially hydrogenated intermediates are controlled through catalyst surface engineering; platinum-doped alumina catalysts reduce over-hydrogenation of ester groups to alcohols [8]. Continuous distillation units coupled to reactors enable instant removal of light byproducts (isooctyl ether), while advanced crystallizers isolate cyclic dimers through melting-point differentiation. These integrated approaches reduce impurities to <0.3%, exceeding industry specifications without requiring post-synthesis chromatography [1] [4] [8].

Properties

CAS Number

71486-48-1

Product Name

Cyclohexyl isooctyl phthalate

IUPAC Name

2-O-cyclohexyl 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-17(2)11-5-4-10-16-25-21(23)19-14-8-9-15-20(19)22(24)26-18-12-6-3-7-13-18/h8-9,14-15,17-18H,3-7,10-13,16H2,1-2H3

InChI Key

PQDNDGYLGVVELW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2

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